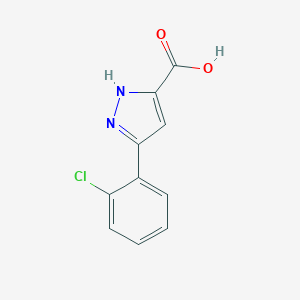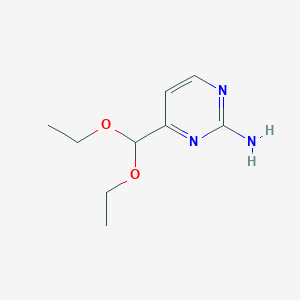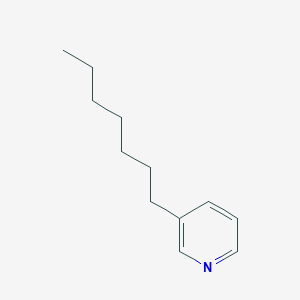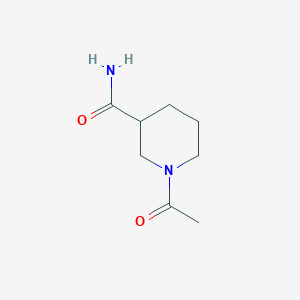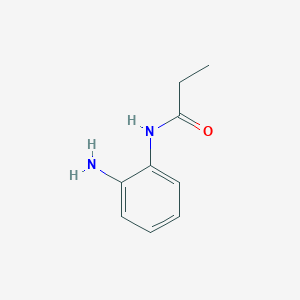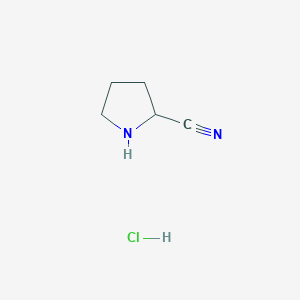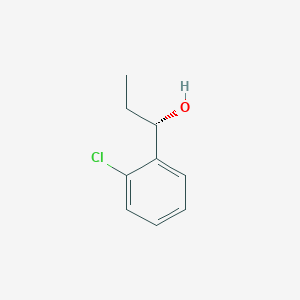
4-(3-Thienyl)butyric acid
Overview
Description
4-(3-Thienyl)butyric acid is a monocarboxylic acid that is butyric acid bearing a 2-thienyl group at position 4 . It belongs to the class of organic compounds known as heteroaromatic compounds .
Synthesis Analysis
A series of tri- and diorganotin (IV) derivatives of 4-(2-thienyl)butyric acid have been synthesized by the reaction of ligand acid with tri- and diorganotin salts in 1:1 and 2:1 molar ratios, respectively . The synthesized compounds have been confirmed by CHNS elemental analyses, FTIR, multinuclear NMR (1H and 13C) spectroscopy, and X-ray diffraction studies .Molecular Structure Analysis
The molecular weight of 4-(3-Thienyl)butyric acid is 170.23 . NMR data reveal a 5-coordinate geometry for the triorganotin (IV) derivatives, while 6-coordinate for the diorganotin (IV) derivatives .Chemical Reactions Analysis
The synthesized compounds probably work by interfering with the ability of bacteria to form cell walls by keeping unwanted substances from entering their cells and stop the contents of their cells from leaking out .Physical And Chemical Properties Analysis
The refractive index of 4-(3-Thienyl)butyric acid is 1.532 (lit.) and its density is 1.169 g/mL at 25 °C (lit.) .Scientific Research Applications
Antimicrobial Agent Development
4-(3-Thienyl)butyric acid: has been studied for its potential as an antimicrobial agent. Organotin(IV) derivatives of this compound have shown effectiveness against various bacterial strains such as Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis, and Staphylococcus aureus, as well as fungi like Mucor species and Aspergillus . These compounds interfere with the bacteria’s ability to form cell walls, leading to their death. This characteristic suggests that 4-(3-Thienyl)butyric acid derivatives could be used to develop new antimicrobial drugs.
Antitumor Drug Research
The organotin(IV) derivatives of 4-(3-Thienyl)butyric acid are being explored for their antitumor applications. There is potential scope for these compounds to be used as effective antitumor drugs due to their ability to form diverse crystal structures, which can help establish structure-activity relationships .
Electro-Optical Applications
Thiophene carboxylic acids, including 4-(3-Thienyl)butyric acid , are known for their role in electro-optical applications. Their structural properties allow them to be used in the development of materials for electronic and optical devices .
Corrosion Inhibition
Research has indicated that derivatives of 4-(3-Thienyl)butyric acid possess corrosion inhibition abilities for many metals in acidic solutions. This makes them valuable for protecting industrial machinery and infrastructure from corrosion-related damage .
Agricultural Chemicals
The organotin(IV) derivatives of 4-(3-Thienyl)butyric acid have found a place in the agricultural industry. They have been utilized for their pesticidal properties, helping to protect crops from various pests and diseases .
Material Science
In material science, 4-(3-Thienyl)butyric acid and its derivatives are used to modify the surface properties of materials. This modification can enhance the material’s interaction with other substances, which is crucial in the development of advanced materials with specific desired properties .
Mechanism of Action
Target of Action
The primary target of 4-(3-Thienyl)butyric acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital biological processes .
Mode of Action
It is known that the compound interacts with its target, the aromatic-amino-acid aminotransferase . This interaction could potentially alter the enzyme’s function, leading to changes in the metabolism of aromatic amino acids .
Biochemical Pathways
Given its target, it is likely that the compound impacts the metabolic pathways of aromatic amino acids . These pathways play a critical role in various biological processes, including protein synthesis, neurotransmitter production, and more .
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability, or the extent and rate at which it reaches its target site of action .
Result of Action
Given its target, it is likely that the compound affects the metabolism of aromatic amino acids, potentially leading to changes in protein synthesis and other biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(3-Thienyl)butyric acid. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . Therefore, these factors should be carefully controlled and monitored when using this compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-thiophen-3-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c9-8(10)3-1-2-7-4-5-11-6-7/h4-6H,1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICKSFILIHOSPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452942 | |
| Record name | 4-(3-THIENYL)BUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Thienyl)butyric acid | |
CAS RN |
1505-47-1 | |
| Record name | 4-(3-THIENYL)BUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(thiophen-3-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



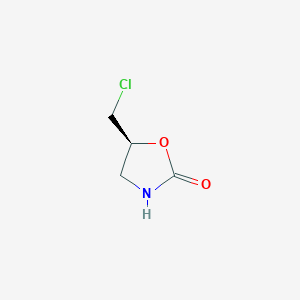
![2-[[Hydroxy(methyl)amino]diazenyl]benzoic acid](/img/structure/B177679.png)
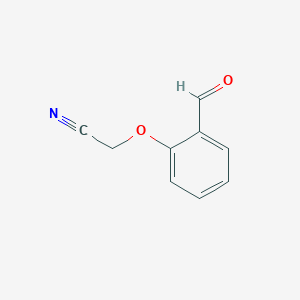
![tert-Butyl 1-methyl-2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B177683.png)

